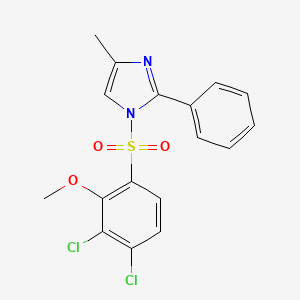
1-(3,4-dichloro-2-methoxybenzenesulfonyl)-4-methyl-2-phenyl-1H-imidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-dichloro-2-methoxybenzenesulfonyl)-4-methyl-2-phenyl-1H-imidazole is a synthetic organic compound It is characterized by the presence of a sulfonyl group attached to a dichloromethoxybenzene ring, which is further connected to a methyl-phenyl-imidazole moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dichloro-2-methoxybenzenesulfonyl)-4-methyl-2-phenyl-1H-imidazole typically involves multiple steps:
Formation of 3,4-dichloro-2-methoxybenzenesulfonyl chloride: This intermediate is prepared by reacting 3,4-dichloro-2-methoxybenzene with chlorosulfonic acid under controlled conditions.
Coupling with 4-methyl-2-phenyl-1H-imidazole: The sulfonyl chloride intermediate is then reacted with 4-methyl-2-phenyl-1H-imidazole in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis procedures, ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity.
化学反应分析
Types of Reactions
1-(3,4-dichloro-2-methoxybenzenesulfonyl)-4-methyl-2-phenyl-1H-imidazole can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonyl chloride group.
Oxidation and Reduction: The imidazole ring can undergo oxidation or reduction under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or alcohols can be used in the presence of a base like triethylamine.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.
Oxidation and Reduction Products: Oxidation can lead to the formation of imidazole N-oxides, while reduction can yield reduced imidazole derivatives.
科学研究应用
1-(3,4-dichloro-2-methoxybenzenesulfonyl)-4-methyl-2-phenyl-1H-imidazole has several applications in scientific research:
作用机制
The mechanism of action of 1-(3,4-dichloro-2-methoxybenzenesulfonyl)-4-methyl-2-phenyl-1H-imidazole involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in biological pathways.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation.
相似化合物的比较
Similar Compounds
1-(3,4-dichloro-2-methoxybenzenesulfonyl)-4-methyl-2-phenyl-1H-imidazole: is similar to other sulfonyl imidazole derivatives.
3,4-dichloro-2-methoxybenzenesulfonyl chloride: This intermediate shares the sulfonyl chloride group but lacks the imidazole moiety.
Uniqueness
Structural Uniqueness: The combination of the sulfonyl group with the dichloromethoxybenzene and imidazole moieties makes this compound unique.
Functional Uniqueness: Its ability to undergo various chemical reactions and its potential biological activities distinguish it from other similar compounds.
属性
IUPAC Name |
1-(3,4-dichloro-2-methoxyphenyl)sulfonyl-4-methyl-2-phenylimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N2O3S/c1-11-10-21(17(20-11)12-6-4-3-5-7-12)25(22,23)14-9-8-13(18)15(19)16(14)24-2/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCNYJSMXRVBYOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=N1)C2=CC=CC=C2)S(=O)(=O)C3=C(C(=C(C=C3)Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
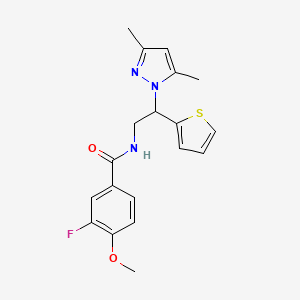
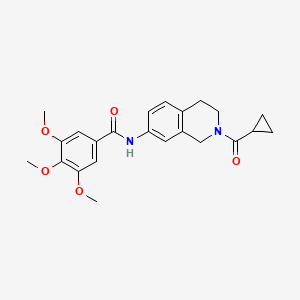
![N-[(3-hydroxyoxolan-3-yl)methyl]quinoline-8-sulfonamide](/img/structure/B2516769.png)
![N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B2516772.png)
![4-chloro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2516773.png)

![2-{[1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-3-yl]methoxy}pyrimidine](/img/structure/B2516775.png)
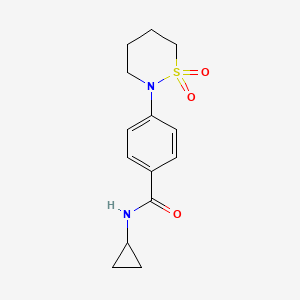
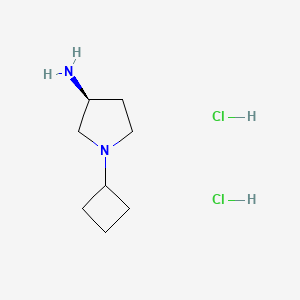
![4-(8-Azabicyclo[3.2.1]octan-3-yl)piperazin-2-one oxalate](/img/structure/B2516780.png)
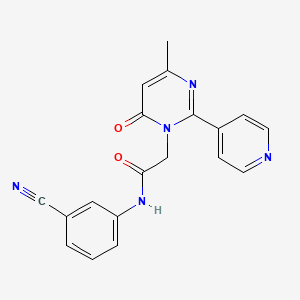
![2-{[1-(2,5-dichlorophenyl)-1H-pyrazol-4-yl]carbonyl}phenyl phenylmethanesulfonate](/img/structure/B2516784.png)
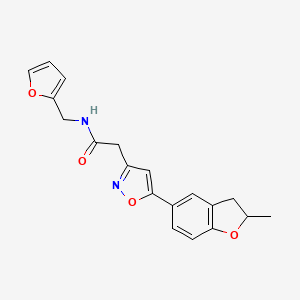
![Ethyl 3-(furan-2-yl)-2-[5-(pyridin-3-yl)-2H-1,2,4-triazol-3-yl]prop-2-enoate](/img/structure/B2516790.png)
